molecular formula C9H13N3O2 B11996381 Guanidine, (2-phenoxyethoxy)- CAS No. 714-20-5

Guanidine, (2-phenoxyethoxy)-

Cat. No.: B11996381
CAS No.: 714-20-5
M. Wt: 195.22 g/mol
InChI Key: KOZRFROHEABTDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, (2-phenoxyethoxy)-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 2-phenoxyethanol with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of thiourea derivatives as guanidylating agents. These methods can be catalyzed by transition metals or involve the use of coupling reagents to facilitate the reaction . The choice of method depends on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Guanidine, (2-phenoxyethoxy)-, can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

Guanidine, (2-phenoxyethoxy)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of guanidine, (2-phenoxyethoxy)-, involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, (2-phenoxyethoxy)-, is unique due to its specific phenoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in reactions where the phenoxyethoxy group provides a synthetic advantage .

Properties

CAS No.

714-20-5

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-phenoxyethoxy)guanidine

InChI

InChI=1S/C9H13N3O2/c10-9(11)12-14-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12)

InChI Key

KOZRFROHEABTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCON=C(N)N

Origin of Product

United States

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